molecular formula C16H17NO5 B2463867 N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 300826-03-3

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2463867
CAS No.: 300826-03-3
M. Wt: 303.314
InChI Key: PBTUGJJKXQRAIV-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with hydroxy and methoxy groups. The hydroxy group is located at the 2-position of the phenyl ring, while the methoxy groups are located at the 3, 4, and 5 positions of the benzamide ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2-hydroxyaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:

    N-(2-hydroxyphenyl)acetamide: Lacks the methoxy groups, resulting in different chemical and biological properties.

    3,4,5-trimethoxybenzamide: Lacks the hydroxy group, affecting its reactivity and interactions.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which significantly alters its chemical behavior and biological activity.

The unique combination of hydroxy and methoxy groups in this compound imparts distinct properties that differentiate it from these similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-6-4-5-7-12(11)18/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTUGJJKXQRAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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